4-Trifluoromethoxybenzoic Acid-D4

Description

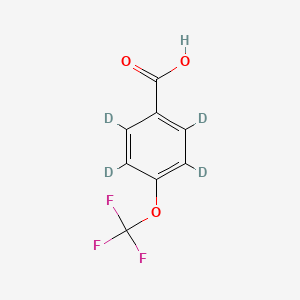

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H5F3O3 |

|---|---|

Poids moléculaire |

210.14 g/mol |

Nom IUPAC |

2,3,5,6-tetradeuterio-4-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i1D,2D,3D,4D |

Clé InChI |

RATSANVPHHXDCT-RHQRLBAQSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC(F)(F)F)[2H] |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)OC(F)(F)F |

Origine du produit |

United States |

Synthetic Methodologies for Deuterated Aromatic Carboxylic Acids: a Focus on 4 Trifluoromethoxybenzoic Acid D4

General Principles and Strategic Approaches to Deuterium (B1214612) Incorporation in Organic Synthesis

Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful tool in a multitude of scientific disciplines. rsc.orgrsc.org This seemingly subtle isotopic substitution can lead to significant changes in a molecule's properties, primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down reactions involving the cleavage of this bond. This principle is widely exploited in mechanistic studies to identify rate-determining steps and in pharmaceutical sciences to enhance the metabolic stability of drugs. nist.gov

The strategic approaches to introducing deuterium into organic molecules can be broadly categorized into two main pathways:

Chemical Synthesis: This involves the use of deuterated reagents in a synthetic sequence. This can range from simple hydrogen-deuterium (H/D) exchange reactions to more complex multi-step syntheses where deuterated building blocks are incorporated. Common deuterium sources include deuterium gas (D₂), heavy water (D₂O), and deuterated solvents and reagents like deuterated acids or reducing agents. rsc.org

Biosynthesis: This method utilizes living organisms or isolated enzymes to incorporate deuterium from a deuterated medium (e.g., D₂O-enriched growth media) into the target molecule. This approach is particularly useful for complex natural products where chemical synthesis is challenging.

The choice of strategy depends on several factors, including the desired position of the deuterium label(s), the complexity of the target molecule, and the required level of isotopic enrichment.

Precursor Chemistry and Synthetic Pathways for the Unlabeled 4-Trifluoromethoxybenzoic Acid

The synthesis of the deuterated target molecule, 4-Trifluoromethoxybenzoic Acid-D4, first requires access to its unlabeled precursor, 4-trifluoromethoxybenzoic acid. A common synthetic route to this compound starts from a readily available precursor, 4-hydroxybenzoic acid. The key transformation is the introduction of the trifluoromethoxy group (-OCF₃).

One established method for this transformation is the reaction of 4-hydroxybenzoic acid with a trifluoromethylating agent. For instance, the reaction with carbon tetrachloride and hydrogen fluoride (B91410) (the "Swarts" reaction) or with trifluoromethyl iodide (CF₃I) in the presence of a suitable base can yield the desired trifluoromethoxy functionality.

A laboratory-scale synthesis of a related compound, 4-(trifluoromethyl)benzoic acid, involves the oxidation of p-trifluorobenzaldehyde with an oxidizing agent like potassium permanganate (B83412) or under catalytic conditions with oxygen in the presence of cobalt and manganese acetates. nist.gov This highlights a general strategy where a functional group at the para position of a substituted benzene (B151609) ring is converted to a carboxylic acid.

| Starting Material | Key Reagents | Product |

| 4-Hydroxybenzoic Acid | Trifluoromethylating agent (e.g., CCl₄, HF or CF₃I) | 4-(Trifluoromethoxy)benzoic acid |

| 4-(Trifluoromethoxy)toluene | Oxidizing agent (e.g., KMnO₄) | 4-(Trifluoromethoxy)benzoic acid |

| p-Trifluorobenzaldehyde | Oxidizing agent (e.g., O₂, Co(OAc)₂, Mn(OAc)₂) | 4-(Trifluoromethyl)benzoic acid |

Specific Deuteration Techniques for Aromatic Rings and Related Functionalities

With the unlabeled 4-trifluoromethoxybenzoic acid in hand, the next critical step is the introduction of four deuterium atoms onto the aromatic ring to yield this compound. Several methods are available for the deuteration of aromatic compounds.

Hydrogen-Deuterium (H/D) Exchange Catalysis: This is one of the most common and efficient methods for aromatic deuteration. It involves the exchange of aromatic protons with deuterium from a deuterium source, typically D₂O, in the presence of a metal catalyst.

Palladium-based catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for H/D exchange reactions. nih.gov The reaction is often carried out in D₂O at elevated temperatures.

Platinum-based catalysts: Platinum-based catalysts, such as platinum oxide (PtO₂), are also effective for aromatic H/D exchange in the presence of D₂O.

Rhodium-based catalysts: Rhodium catalysts can also facilitate this transformation.

Iridium-based catalysts: Iridium complexes are known to catalyze H/D exchange on aromatic rings.

The choice of catalyst can influence the efficiency and regioselectivity of the deuteration. For 4-trifluoromethoxybenzoic acid, the electron-withdrawing nature of both the carboxylic acid and the trifluoromethoxy group will influence the reactivity of the aromatic ring towards electrophilic attack, which is often a key step in these exchange reactions.

Acid-Catalyzed Deuteration: In this method, a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), is used to promote the electrophilic substitution of aromatic protons with deuterium. fu-berlin.de The reaction is typically carried out in an excess of the deuterated acid, which also serves as the deuterium source. The electron-withdrawing substituents on the benzene ring of 4-trifluoromethoxybenzoic acid would deactivate the ring towards electrophilic substitution, potentially requiring harsh reaction conditions.

The general mechanism for acid-catalyzed deuteration involves the protonation (or deuteration) of the aromatic ring to form a sigma complex (arenium ion), followed by the loss of a proton (or deuteron) to restore aromaticity.

| Deuteration Technique | Catalyst/Reagent | Deuterium Source |

| Heterogeneous Catalytic Exchange | Pd/C, PtO₂ | D₂O |

| Homogeneous Catalytic Exchange | Rhodium complexes, Iridium complexes | D₂O, D₂ |

| Acid-Catalyzed Exchange | D₂SO₄, CF₃COOD | D₂SO₄, CF₃COOD |

Post-Synthetic Purification and Rigorous Isotopic Enrichment Assessment

Following the deuteration reaction, the crude product will likely contain a mixture of the desired this compound, unreacted starting material, partially deuterated species (D1, D2, D3), and other byproducts. Therefore, a robust purification strategy is essential to isolate the target compound with high chemical and isotopic purity.

Purification: High-performance liquid chromatography (HPLC) is a powerful technique for the purification of aromatic carboxylic acids. nih.govhmdb.ca A reversed-phase HPLC column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. For larger scale purification, preparative HPLC would be the method of choice.

Isotopic Enrichment Assessment: After purification, it is crucial to accurately determine the level of deuterium incorporation, also known as isotopic enrichment. Two primary analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The disappearance or significant reduction of the aromatic proton signals in the ¹H NMR spectrum provides a qualitative and semi-quantitative measure of deuteration. sigmaaldrich.com By comparing the integration of the residual proton signals to an internal standard, the percentage of deuterium incorporation can be estimated.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a more direct and often more accurate measure of isotopic enrichment at specific sites. sigmaaldrich.comccspublishing.org.cn

¹³C NMR: The coupling between carbon and deuterium (C-D coupling) and the isotopic shift induced by deuterium on the neighboring carbon atoms can also be used to determine the extent of deuteration. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule. chemicalbook.comresearchgate.net In the mass spectrum of this compound, the molecular ion peak will be shifted by four mass units compared to the unlabeled compound. By analyzing the relative intensities of the molecular ion peaks corresponding to the unlabeled (d₀), and the various deuterated species (d₁, d₂, d₃, d₄), the percentage of each isotopologue can be determined, providing a detailed picture of the isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly useful for this purpose due to its high mass accuracy.

Below are tables with expected analytical data for the unlabeled and deuterated compound.

Table of Expected ¹H and ¹³C NMR Chemical Shifts for 4-Trifluoromethoxybenzoic Acid (Unlabeled)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H (ortho to COOH) | ~8.1 | ~132 |

| Aromatic-H (ortho to OCF₃) | ~7.4 | ~121 |

| Aromatic-C (ipso to COOH) | - | ~128 |

| Aromatic-C (ipso to OCF₃) | - | ~152 |

| COOH | ~13.0 | ~167 |

| CF₃ | - | ~120 (q) |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The ¹³C signal for the CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

Table of Expected Mass Spectral Data for this compound

| Species | Molecular Formula | Exact Mass (m/z) | Relative Abundance |

| Unlabeled (d₀) | C₈H₅F₃O₃ | 206.0191 | Low (if deuteration is high) |

| d₁ | C₈H₄DF₃O₃ | 207.0254 | Variable |

| d₂ | C₈H₃D₂F₃O₃ | 208.0317 | Variable |

| d₃ | C₈H₂D₃F₃O₃ | 209.0380 | Variable |

| d₄ | C₈HD₄F₃O₃ | 210.0442 | High (target molecule) |

Note: The relative abundances will depend on the success of the deuteration reaction. High isotopic enrichment would result in a very high abundance of the d₄ species.

Advanced Analytical Applications of 4 Trifluoromethoxybenzoic Acid D4 in Quantitative Chemical Analysis

Application as an Internal Standard in Mass Spectrometry-Based Quantification

4-(Trifluoromethoxy)benzoic acid-D4 is the deuterated form of 4-(Trifluoromethoxy)benzoic acid. medchemexpress.com Stable isotopes, such as deuterium (B1214612), are frequently incorporated into molecules to serve as tracers in quantitative analysis during drug development. medchemexpress.com The use of a deuterated standard is particularly advantageous as it can potentially alter the pharmacokinetic and metabolic profiles of the drug. medchemexpress.com

An internal standard (IS) is a substance of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. The IS should ideally have similar chemical and physical properties to the analyte. In mass spectrometry, an ideal IS is a stable isotope-labeled version of the analyte, as it will have nearly identical chromatographic retention times and ionization efficiencies.

4-Trifluoromethoxybenzoic acid-D4 is a suitable internal standard for the quantification of its non-deuterated counterpart and other structurally related fluorinated aromatic acids. Its physical and chemical properties are presented in the table below.

| Property | Value |

| Molecular Formula | C8HD4F3O3 |

| Molecular Weight | 210.14 |

| Appearance | White to off-white solid |

| Purity (HPLC) | 99.60% |

| Isotopic Enrichment | >98% atom D |

| Data from a certificate of analysis for 4-(Trifluoromethoxy)benzoic acid-D4. medchemexpress.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. The development of a robust GC-MS method is crucial for accurate quantification. A 5% phenyl methyl siloxane column is often chosen for the separation of a wide range of analytes, including aldehydes, ketones, esters, and some aromatic substances. nih.gov

Method development in GC-MS involves optimizing various parameters, including the stationary phase of the column, carrier gas flow rate, and temperature programming. nih.gov For the analysis of semi-volatile organic compounds, a constant flow of helium at 1.5 mL/min is a common starting point. nih.gov The use of a triple quadrupole mass spectrometer in MS/MS mode can provide superior selectivity and sensitivity compared to a single quadrupole instrument. shimadzu.com

Validation of a GC-MS method ensures its reliability. This process typically involves assessing parameters such as linearity, accuracy, precision, and the limit of quantification. For many applications, acceptable accuracy is demonstrated by recoveries between 70% and 115%, with relative standard deviations (RSDs) below 20%. nih.gov The use of an internal standard like this compound is critical in achieving this level of accuracy, as it compensates for variations in sample preparation and instrument response. For example, 4-(Trifluoromethyl)benzoic acid has been used as an internal standard for the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing non-volatile and polar compounds, including many emerging contaminants like per- and polyfluoroalkyl substances (PFAS). d-nb.info This technique is highly sensitive and selective, making it ideal for trace analysis. d-nb.info

A typical LC-MS/MS protocol for trace analysis involves a rapid sample preparation step, such as protein precipitation, followed by chromatographic separation and detection. d-nb.info The development of these methods often utilizes isotope dilution, where a stable isotope-labeled internal standard is added to the sample. d-nb.info This approach is crucial for quantifying a wide range of legacy and emerging PFAS in various matrices, including human plasma. d-nb.info

For instance, a validated LC-MS/MS method for 30 PFAS, including both legacy and emerging compounds, demonstrated excellent linearity, precision, and accuracy, with lower limits of quantitation ranging from 0.009 to 0.245 µg/L. d-nb.info The success of such methods relies heavily on the use of appropriate internal standards to correct for matrix effects and other sources of variability. d-nb.infonih.gov

Role in Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving the highest possible accuracy in quantitative analysis. nih.gov This method involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry.

The use of at least double-deuterated internal standards, such as this compound, is particularly beneficial in IDMS. nih.gov It allows for the determination of analytes in complex matrices with high accuracy and a simplified analytical evaluation. nih.gov A method for deuterium labeling of fluorobenzoic acids via acidic H/D exchange has been described, providing a straightforward and cost-effective way to synthesize these essential internal standards. nih.gov

Researchers have successfully used IDMS with deuterated analogs for the ultra-trace analysis of fluorinated benzoic acids. researchgate.net This approach, combined with solid-phase extraction for sample enrichment, enables the determination of these compounds at very low concentrations (ng/L range) with good recoveries. researchgate.net

Utilization in Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a well-established method for the structural analysis of organic molecules and has gained recognition for its potential in quantitative analysis. bipm.orgbwise.kr The peak area in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for determining the purity of a substance. bwise.kr

In qNMR, an internal standard with a known purity is used to determine the concentration of an analyte. The choice of a suitable internal standard is critical for obtaining accurate results. bwise.kr 3,5-Bis(trifluoromethyl)benzoic acid is an example of a compound used as an internal standard in qNMR for purity assignments. bipm.org

The selection of the deuterated solvent is also an important consideration in qNMR. bipm.org Solvents like DMSO-d6, CD3OD, and CDCl3 are commonly used. bipm.org The internal standard must be soluble in the chosen solvent, and its signals should not overlap with those of the analyte. bipm.org

Enhancements in Chromatographic Separation and Detection with Deuterated Standards (HPLC, GC)

The use of deuterated standards significantly enhances the reliability of chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). In both techniques, the co-elution of the deuterated standard with the analyte of interest allows for accurate correction of any variations that may occur during the analytical process.

In HPLC, a C18 column is often used for the separation of a wide range of compounds. nih.gov The method's precision, repeatability, and stability are assessed to ensure its robustness. nih.gov The use of a deuterated internal standard helps to minimize the impact of matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer. nih.gov

Similarly, in GC, the choice of the column is a critical step in method development. nih.gov A 5% phenyl methyl siloxane column is a versatile choice for many applications. nih.gov The development of GC-MS methods for the analysis of a broad range of compounds, including regulated substances in food contact materials, has been successfully demonstrated. nih.gov The inclusion of a deuterated internal standard in such methods is essential for achieving the required accuracy and sensitivity. nih.gov

Investigative Studies in Biochemical and Metabolic Pathways Employing 4 Trifluoromethoxybenzoic Acid D4

In Vitro Metabolic Fate Investigations in Non-Human Biological Systems

No specific studies on the in vitro metabolic fate of 4-Trifluoromethoxybenzoic Acid-D4 in non-human biological systems such as liver microsomes or hepatocytes were identified in the public domain.

Data regarding the enzyme kinetics, such as the determination of Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max), or the metabolic stability of this compound in liver microsomes and hepatocytes are not publicly available.

There are no available studies that identify the biotransformation pathways or profile the metabolites of this compound in non-human systems. Research on other fluorinated benzoic acids has shown biotransformation to corresponding benzyl (B1604629) alcohols by fungi like Cunninghamella elegans, but similar studies on 4-(trifluoromethoxy)benzoic acid are absent. tandfonline.com

In Vivo Animal Model Metabolism and Preclinical Pharmacokinetic Profiling (Non-Human)

Publicly accessible data on the in vivo metabolism and preclinical pharmacokinetic profiling of this compound in animal models is not available.

No studies detailing the absorption, distribution, and excretion of this compound in any vertebrate models were found. For context, studies on benzoic acid in channel catfish have detailed its pharmacokinetic profile, including an elimination half-life of 5.9 hours and renal excretion as the primary route of elimination. nih.gov However, such data is not available for this compound.

While the deuteration of this compound suggests its use as a tracer, no specific preclinical studies employing it in this capacity have been published in the sources reviewed.

Mechanistic Enzymology and Kinetic Isotope Effect (KIE) Studies

There is no information available in the public domain regarding mechanistic enzymology or kinetic isotope effect studies involving this compound. KIE studies are a powerful tool for elucidating reaction mechanisms, but their application to this compound has not been documented in accessible literature.

Substrate-Enzyme Interactions and Binding Affinity Analysis (e.g., with Cytochrome P450 enzymes)

The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism, responsible for the oxidation of a vast array of compounds. nih.govyoutube.com These enzymes contain a heme-iron center and catalyze various reactions, including hydroxylation and heteroatom oxidation, which typically increase the polarity of a substrate to facilitate its excretion. youtube.comyoutube.com The interaction between a substrate and a CYP enzyme is a complex process that can involve conformational changes in the enzyme's active site upon substrate binding. nih.gov

However, based on current scientific literature, 4-trifluoromethoxybenzoic acid is not a significant substrate for cytochrome P450 enzymes. Instead, its metabolism is predominantly characterized by Phase II conjugation reactions. nih.gov Specifically, the carboxylic acid moiety of the molecule readily undergoes glucuronidation, where it is conjugated with glucuronic acid, or glycine (B1666218) conjugation, where it forms a conjugate with the amino acid glycine. nih.govnih.govwikipedia.org These processes are catalyzed by UDP-glucuronosyltransferases (UGTs) and glycine N-acyltransferase, respectively. nih.govwikipedia.org

Given that the parent compound is not a primary substrate for CYPs, this compound is not typically employed in studies focusing on substrate-enzyme interactions or binding affinity analysis with this particular class of enzymes. The primary metabolic pathways for this compound bypass significant CYP-mediated oxidation.

Table 1: Primary Metabolic Pathways of Benzoic Acid Derivatives

| Metabolic Pathway | Enzyme Family | General Substrate Moiety | Resulting Metabolite |

| Glycine Conjugation | Glycine N-acyltransferase | Carboxylic Acid | Acylglycine |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Carboxylic Acid | Acyl-glucuronide |

| Cytochrome P450 Oxidation | Cytochrome P450 (CYP) | Aromatic Ring, Alkyl Groups | Hydroxylated Metabolites |

Advanced Spectroscopic and Structural Elucidation of 4 Trifluoromethoxybenzoic Acid D4 and Analogues

High-Resolution Mass Spectrometry for Isotopic Purity and Precise Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of deuterated compounds, offering exceptional mass accuracy and resolution. nih.govnih.gov This technique allows for the unambiguous determination of the elemental composition of a molecule and the precise measurement of its isotopic enrichment. rsc.org

In the analysis of 4-(Trifluoromethoxy)benzoic acid-D4, HRMS is employed to confirm the incorporation of four deuterium (B1214612) atoms. The high resolving power of instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers can easily distinguish between the monoisotopic mass of the unlabeled compound and its deuterated analogue, as well as differentiate various isotopologues (molecules that differ only in their isotopic composition). nih.govnih.gov

The isotopic purity of a deuterated compound is a critical parameter, and HRMS provides a rapid and highly sensitive method for its determination. nih.govresearchgate.net By analyzing the relative abundance of the H/D isotopologue ions, the percentage of deuterium incorporation can be accurately calculated. nih.gov This method is often in good agreement with certified isotopic purity values. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique in conjunction with HRMS for analyzing such compounds, as it typically generates singly charged molecular ions with minimal fragmentation, simplifying spectral interpretation. pnnl.gov

Tandem mass spectrometry (HRMS/MS) can provide further structural confirmation and information on the location of the deuterium labels by analyzing the fragmentation patterns of the molecule. nih.govresearchgate.net

Table 1: HRMS Data for 4-(Trifluoromethoxy)benzoic acid-D4 and its Unlabeled Analog

| Compound | Molecular Formula | Exact Mass (Da) |

| 4-(Trifluoromethoxy)benzoic acid | C₈H₅F₃O₃ | 206.0191 |

| 4-(Trifluoromethoxy)benzoic acid-D4 | C₈HD₄F₃O₃ | 210.0442 |

Note: The exact mass is the calculated mass of a molecule based on the most abundant isotope of each element.

Nuclear Magnetic Resonance (NMR) Techniques for Deuterium Localization and Purity Verification (¹H-NMR, ²H-NMR, ¹³C-NMR, ¹⁹F-NMR)

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of 4-(Trifluoromethoxy)benzoic acid-D4, the absence or significant reduction of signals corresponding to the aromatic protons confirms the successful deuteration of the benzene (B151609) ring. Any residual proton signals can be used to quantify the isotopic purity. For the unlabeled 4-(Trifluoromethoxy)benzoic acid, the aromatic protons would typically appear as a set of doublets in the aromatic region of the spectrum. chemicalbook.com

²H-NMR (Deuterium NMR): Deuterium NMR is a direct method to observe the incorporated deuterium atoms. wikipedia.org A strong signal in the ²H-NMR spectrum provides definitive evidence of deuteration. wikipedia.org While the chemical shift range is similar to ¹H-NMR, the resolution is generally lower. wikipedia.org This technique is particularly useful for quantifying the level of deuterium enrichment, especially in highly deuterated compounds where residual proton signals in ¹H-NMR are very weak. sigmaaldrich.com

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum of 4-(Trifluoromethoxy)benzoic acid-D4 will show characteristic signals for the eight carbon atoms in the molecule. The carbons attached to deuterium will exhibit coupling (C-D coupling), which can lead to multiplets and a decrease in signal intensity due to the nuclear Overhauser effect. This provides further confirmation of the deuterium locations. The chemical shifts in the ¹³C-NMR spectrum are indicative of the electronic environment of each carbon atom. For comparison, the approximate chemical shifts for the related compound 4-(Trifluoromethyl)benzoic acid are available. chemicalbook.com

¹⁹F-NMR (Fluorine-19 NMR): ¹⁹F-NMR is a highly sensitive technique for observing fluorine atoms. In 4-(Trifluoromethoxy)benzoic acid-D4, the trifluoromethoxy group will give rise to a single signal in the ¹⁹F-NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the -OCF₃ group and can be compared to reference compounds. spectrabase.comrsc.org For example, the ¹⁹F NMR chemical shift for 4-(trifluoromethyl)benzoic acid has been reported. rsc.org

Table 2: Predicted and Reported NMR Data for 4-(Trifluoromethoxy)benzoic Acid and Analogues

| Nucleus | 4-(Trifluoromethoxy)benzoic Acid (Predicted/Reported) | 4-(Trifluoromethoxy)benzoic Acid-D4 (Predicted) | Notes |

| ¹H-NMR | Aromatic protons (doublets) ~7.3-8.2 ppm chemicalbook.com | Absence of aromatic proton signals. Residual signals may be present. | The disappearance of signals confirms deuteration. |

| ²H-NMR | No signal | Signal in the aromatic region (~7-8 ppm) | Directly observes the deuterium nuclei. |

| ¹³C-NMR | Signals for 8 carbons. chemicalbook.com | Signals for 8 carbons, with C-D coupling observed for deuterated positions. | C-D coupling confirms deuterium location. |

| ¹⁹F-NMR | Singlet for -OCF₃ group. spectrabase.comrsc.org | Singlet for -OCF₃ group. | Confirms the presence and environment of the trifluoromethoxy group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization and Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 4-(Trifluoromethoxy)benzoic acid and its deuterated analogue is dominated by characteristic absorptions of the carboxylic acid and trifluoromethoxy groups. Key vibrational modes include:

O-H stretch: A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C=O stretch: A strong absorption around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C-O stretch: Absorptions related to the carboxylic acid and the ether linkage of the trifluoromethoxy group will be present.

C-F stretches: Strong absorptions associated with the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.

Aromatic C-H stretches: In the unlabeled compound, these appear around 3000-3100 cm⁻¹. In 4-(Trifluoromethoxy)benzoic acid-D4, these will be replaced by C-D stretches , which occur at a lower frequency (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium. This shift is a clear indicator of deuteration.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing symmetric vibrations and non-polar bonds. uliege.be The Raman spectrum of 4-(Trifluoromethoxy)benzoic acid would show characteristic bands for the aromatic ring and the trifluoromethoxy group. nih.gov Similar to IR, the C-D stretching vibrations in the deuterated analogue will appear at lower wavenumbers compared to the C-H stretches in the unlabeled compound. The difference in the spectra of crystalline versus amorphous solids can also be probed, providing insights into the solid-state structure. youtube.com

Table 3: Key Vibrational Frequencies for 4-(Trifluoromethoxy)benzoic Acid and its D4 Analogue

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Unlabeled) | Approximate Wavenumber (cm⁻¹) (D4-labeled) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |

| Aromatic C-H Stretch | 3000-3100 | - |

| Aromatic C-D Stretch | - | 2200-2300 |

| C=O Stretch (Carboxylic Acid) | ~1700 | ~1700 |

| C-F Stretches (-OCF₃) | 1100-1300 | 1100-1300 |

Computational Chemistry and Molecular Modeling for Structural Insights and Predictive Studies

Computational chemistry and molecular modeling serve as powerful predictive tools to complement experimental data and provide deeper insights into the structural and electronic properties of 4-(Trifluoromethoxy)benzoic acid-D4.

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry and predict vibrational frequencies. nih.gov These calculated frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectra of benzoic acid derivatives. researchgate.net

Molecular Modeling: Molecular modeling can be used to study intermolecular interactions, such as the hydrogen bonding that can occur between benzoic acid molecules. nih.gov This is particularly relevant for understanding the solid-state packing and crystal structure. For deuterated compounds, modeling can help to understand the subtle changes in molecular properties that arise from the isotopic substitution.

By combining these computational approaches with the experimental data from HRMS and various spectroscopic techniques, a comprehensive and detailed understanding of the structure, purity, and properties of 4-(Trifluoromethoxy)benzoic acid-D4 can be achieved.

Future Perspectives and Emerging Research Avenues for Deuterated Fluoroaryl Carboxylic Acids

Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity

The precise quantification and characterization of deuterated compounds within complex biological and environmental matrices necessitate the continuous evolution of analytical techniques. Future research is centered on pushing the boundaries of sensitivity and specificity.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (B1214612) (²H) NMR, is a promising avenue for the in-vivo tracking of deuterated molecules. Studies have demonstrated the feasibility of using high-field ²H NMR to monitor the pharmacokinetics of selectively deuterated benzoic acid. nih.gov This technique offers a non-invasive way to follow the metabolic fate of compounds like 4-Trifluoromethoxybenzoic Acid-D4, providing invaluable data for drug development and metabolic research. The simplicity and convenience of the procedures make high-field ²H NMR a practical tool for pharmacokinetic studies of small molecules with sharp resonance signals. nih.gov

Mass spectrometry (MS), especially when coupled with gas or liquid chromatography, remains a cornerstone for the analysis of deuterated compounds. The use of deuterated molecules as internal standards is a well-established practice that significantly improves the accuracy and precision of quantitative analyses. clearsynth.comaptochem.com For instance, a method for the deuterium labeling of fluorobenzoic acids for use as internal standards in isotope dilution mass spectrometry has been developed, highlighting the importance of these compounds in achieving the highest possible accuracy in complex matrices. nih.gov The distinct mass difference between the deuterated standard and the non-deuterated analyte allows for precise correction of variations during sample preparation and analysis. aptochem.com

Future developments will likely focus on the hyphenation of advanced separation techniques with high-resolution mass spectrometry (HRMS) to further enhance selectivity and enable the detection of ultra-trace levels of deuterated fluoroaryl carboxylic acids and their metabolites.

Table 1: Comparison of Analytical Techniques for Deuterated Compounds

| Analytical Technique | Advantages | Disadvantages |

| High-Field ²H NMR | Non-invasive, provides structural information, simple sample preparation. nih.gov | Lower sensitivity compared to MS, requires higher concentrations of the analyte. nih.gov |

| GC-MS/LC-MS | High sensitivity and specificity, well-established for quantitative analysis, suitable for complex matrices. nih.govresearchgate.net | Can require derivatization, potential for ion suppression or enhancement. nih.gov |

| Isotope Dilution MS | Highest accuracy and precision for quantification, corrects for matrix effects and analyte loss. nih.gov | Requires the synthesis of a specific deuterated internal standard. |

This table provides a summary of the key advantages and disadvantages of different analytical techniques used for the analysis of deuterated compounds.

Expansion of Applications in Biomarker Discovery and Environmental Fate Studies

The unique properties of deuterated fluoroaryl carboxylic acids are paving the way for their expanded use in critical areas of research, including the discovery of disease biomarkers and the assessment of the environmental impact of fluorinated compounds.

In the realm of biomarker discovery, deuterated internal standards are indispensable for quantitative metabolomics. By providing a stable and reliable reference, they enable the accurate measurement of endogenous metabolites, which can serve as indicators of disease states. The development of robust analytical methods using deuterated standards allows for the validation of potential biomarkers and their translation into clinical diagnostics. clearsynth.com

The environmental fate of fluorinated aromatic compounds is an area of growing concern. Deuterated analogues of these compounds, including this compound, can be used as tracers to study their transport, transformation, and degradation in various environmental compartments such as soil and water. These studies are crucial for understanding the persistence and potential ecological impact of this class of chemicals. Research on the synthesis of deuterium-labeled fluorobenzoic acids specifically for use as internal standards in environmental analysis underscores the importance of these tools for accurate environmental monitoring. nih.gov

Advanced Synthetic Strategies for Complex Deuterated Analogues and Derivatives

The increasing demand for structurally diverse deuterated compounds is driving innovation in synthetic organic chemistry. Researchers are developing more efficient and selective methods for the introduction of deuterium into complex molecules.

Traditional methods for deuterium labeling often involve harsh reaction conditions and may lack regioselectivity. Modern approaches are focusing on milder and more precise techniques. Hydrogen-deuterium (H-D) exchange reactions catalyzed by transition metals, such as iridium, have emerged as a powerful tool for the selective deuteration of aryl carboxylic acids under mild and neutral conditions. strath.ac.uk These methods allow for the direct replacement of specific hydrogen atoms with deuterium, providing access to a wide array of specifically labeled compounds. Another approach involves the use of deuterated trifluoroacetic acid (CF₃COOD) as both a solvent and a deuterium source for the H-D exchange of aromatic amines and amides, offering a simple and efficient route to deuterated building blocks. nih.gov

Flow chemistry is another cutting-edge technology that is revolutionizing the synthesis of deuterated compounds. tn-sanso.co.jpnih.govcolab.wsansto.gov.au Continuous flow reactors offer several advantages over traditional batch processes, including enhanced reaction efficiency, better temperature and pressure control, and improved safety. ansto.gov.au The development of flow synthesis methods for deuterated aromatic compounds is expected to facilitate the large-scale and cost-effective production of these valuable research tools. tn-sanso.co.jp Furthermore, late-stage deuteration of free carboxylic acids at the β-C(sp³)–H position is now possible, allowing for the modification of complex bioactive molecules. chemrxiv.org

Table 2: Overview of Advanced Synthetic Strategies for Deuteration

| Synthetic Strategy | Description | Key Advantages |

| Iridium-Catalyzed H-D Exchange | Utilizes an iridium catalyst to selectively replace aromatic C-H bonds with C-D bonds. strath.ac.uk | High regioselectivity, mild reaction conditions. strath.ac.uk |

| Deuterated Trifluoroacetic Acid | Employs CF₃COOD as a deuterium source and solvent for H-D exchange. nih.gov | Simple procedure, easy removal of the reagent. nih.gov |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. tn-sanso.co.jpansto.gov.au | Increased efficiency, better process control, enhanced safety. tn-sanso.co.jpansto.gov.au |

| Late-Stage C-H Deuteration | Introduction of deuterium at a late stage of a synthetic sequence. chemrxiv.org | Allows for the deuteration of complex and bioactive molecules. chemrxiv.org |

This table summarizes advanced synthetic methods for the preparation of deuterated compounds, highlighting their main features and benefits.

Q & A

Basic Research Questions

Q. How is 4-Trifluoromethoxybenzoic Acid-D4 synthesized, and how is deuterium incorporation verified?

- Methodological Answer : Synthesis typically involves acid-catalyzed deuterium exchange or custom isotopic labeling. Deuterium incorporation is verified using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, NMR can resolve deuterium-specific shifts (e.g., absence of proton signals in deuterated positions), while high-resolution MS confirms the molecular ion peak at m/z corresponding to the deuterated mass .

Q. What analytical techniques are optimized for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ionization variability. For instance, analogous deuterated bile acids (e.g., Deoxycholic Acid-d4) are quantified using LC-MS with >95% precision, as validated by Certificates of Analysis (COA) .

Q. What quality control measures ensure the integrity of deuterated standards like this compound?

- Methodological Answer : Rigorous QC includes batch-specific COA validation, purity assessments (>95% by HPLC), and stability testing under storage conditions (e.g., -20°C in 10 mM solutions). Lot-to-lot consistency is ensured via MS/MS fragmentation pattern matching, as demonstrated for Taurocholic Acid-d4 .

Advanced Research Questions

Q. How do deuterium isotope effects influence the pharmacokinetic analysis of this compound in metabolic studies?

- Methodological Answer : Deuteration can alter metabolic rates due to kinetic isotope effects (KIE). For example, deuterated analogs like Alloisolithocholic Acid-d4 show delayed hepatic metabolism compared to non-deuterated forms. Researchers must validate metabolite ratios using time-course MS profiling and adjust pharmacokinetic models to account for KIE .

Q. How can researchers resolve discrepancies in reported metabolic pathways of 4-Trifluoromethoxybenzoic Acid using deuterated analogs?

- Methodological Answer : Contradictory data are addressed through systematic literature reviews (e.g., PubMed, TOXLINE) using MeSH terms like "deuterium labeling" and "metabolic flux analysis." Cross-referencing in vivo/in vitro studies with isotopic tracing (e.g., LC-MS tracking of D4-labeled metabolites) clarifies pathway specificity .

Q. What challenges arise in long-term stability studies of this compound, and how are they mitigated?

- Methodological Answer : Deuterium loss via back-exchange or degradation under prolonged storage is monitored using accelerated stability testing (e.g., 40°C/75% RH for 6 months). Stability-indicating assays, such as LC-UV/MS, detect degradation products. For example, Deoxycholic Acid-d4 retains >90% purity after 12 months when stored in inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.